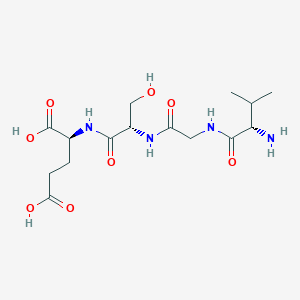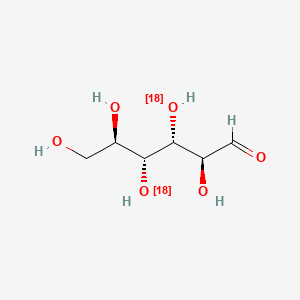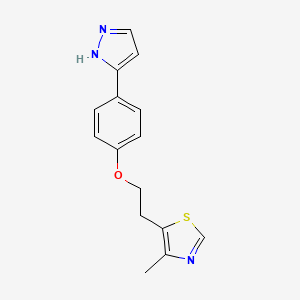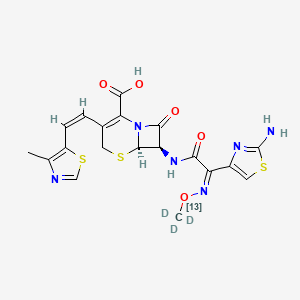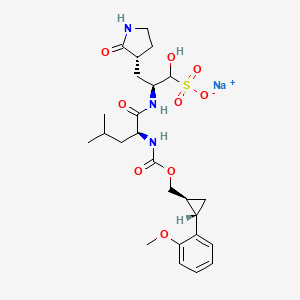
(S)-Imlunestrant tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Imlunestrant tosylate is a chemical compound that belongs to the class of tosylates. Tosylates are esters or salts of toluenesulfonic acid and are commonly used in organic synthesis due to their ability to act as good leaving groups in nucleophilic substitution reactions. The this compound is specifically the tosylate salt of (S)-Imlunestrant, which is an enantiomerically pure form of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (S)-Imlunestrant tosylate typically involves the tosylation of (S)-Imlunestrant. This process can be carried out by reacting (S)-Imlunestrant with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine. The reaction is usually performed in an organic solvent like dichloromethane. The general reaction scheme is as follows: [ \text{(S)-Imlunestrant} + \text{TsCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Imlunestrant tosylate can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of (S)-Imlunestrant.
Elimination Reactions: The major products are alkenes formed by the elimination of the tosylate group.
Applications De Recherche Scientifique
(S)-Imlunestrant tosylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-Imlunestrant tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, leading to the formation of a new chemical bond. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparaison Avec Des Composés Similaires
Mesylates: Esters or salts of methanesulfonic acid, used similarly to tosylates in organic synthesis.
Brosylates: Esters or salts of p-bromobenzenesulfonic acid, also used as leaving groups in nucleophilic substitution reactions.
Uniqueness: (S)-Imlunestrant tosylate is unique due to its specific enantiomeric form and its application in the synthesis of enantiomerically pure compounds. The tosylate group provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C36H32F4N2O6S |
|---|---|
Poids moléculaire |
696.7 g/mol |
Nom IUPAC |
(5S)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m0./s1 |
Clé InChI |
WOXQMUXFSMQUSS-JCOPYZAKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)

